Ethyl 5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylate
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Overview
Description
Ethyl 5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have garnered significant interest in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylate typically involves the cyclocondensation of ethyl 5-amino-1H-pyrazole-4-carboxylate with appropriate diketones or β-diketones under reflux conditions . The reaction is often carried out in the presence of a base such as sodium ethoxide in ethanol, which facilitates the formation of the pyrazolo[1,5-a]pyrimidine ring system .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazolo[1,5-a]pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions to achieve substitution.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrazolo[1,5-a]pyrimidines .
Scientific Research Applications
Ethyl 5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with unique photophysical properties.
Mechanism of Action
The mechanism of action of ethyl 5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes, such as kinases, which play a crucial role in cell signaling and proliferation . By inhibiting these enzymes, the compound can induce apoptosis in cancer cells and exhibit antimicrobial activity by disrupting essential biochemical pathways in microbes .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives: These include various substituted pyrazolo[1,5-a]pyrimidines with different functional groups.
Pyrazolo[5,1-c]triazines: Another class of heterocyclic compounds with similar biological activities.
Uniqueness
Ethyl 5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ethyl ester group enhances its solubility and facilitates further functionalization, making it a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C17H17N3O2 |
---|---|
Molecular Weight |
295.34 g/mol |
IUPAC Name |
ethyl 5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C17H17N3O2/c1-4-22-17(21)15-14(13-8-6-5-7-9-13)16-18-11(2)10-12(3)20(16)19-15/h5-10H,4H2,1-3H3 |
InChI Key |
FXYCVYYYDIZOGR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C)C |
Origin of Product |
United States |
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